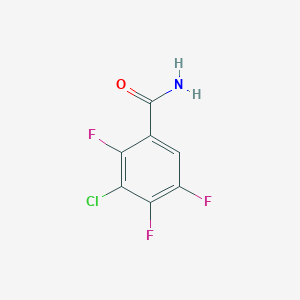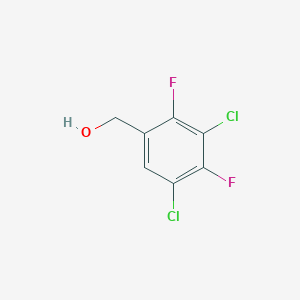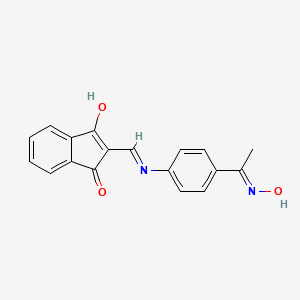
N-(Salicylidene)-5-fluoro-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Salicylidene)-5-fluoro-2-methylaniline (SFMA) is an organic compound that has been studied for its potential applications in the field of scientific research. SFMA is a versatile compound that can be used in a variety of laboratory experiments, including as a fluorescent dye or a substrate for enzyme assays. SFMA has many advantages over other fluorescent dyes, such as its low toxicity, high quantum yield, and wide range of wavelengths. SFMA has been used in various biochemical and physiological studies, and its potential applications are far-reaching.
Mécanisme D'action
N-(Salicylidene)-5-fluoro-2-methylaniline is a fluorescent dye that is capable of absorbing light of a particular wavelength and emitting light of a different wavelength. When this compound is excited with light of a specific wavelength, the electrons in the dye molecule become excited and move to a higher energy state. As the electrons return to their ground state, they emit light of a different wavelength. This process is known as fluorescence.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the effects of drugs on cells and to monitor changes in cell metabolism. This compound has also been used to study the effects of hormones on cells and to monitor changes in gene expression. Additionally, this compound has been used to study the effects of environmental toxins on cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Salicylidene)-5-fluoro-2-methylaniline has several advantages over other fluorescent dyes. It has a low toxicity and is relatively safe to use in laboratory experiments. Additionally, this compound has a high quantum yield, which means that it is capable of emitting a large amount of light when excited with light of a specific wavelength. This compound also has a wide range of wavelengths, which makes it useful for a variety of applications. However, this compound is not as stable as other fluorescent dyes and has a tendency to degrade over time.
Orientations Futures
N-(Salicylidene)-5-fluoro-2-methylaniline has many potential applications in the field of scientific research. It could be used to study the effects of drugs on cells, to monitor changes in cell metabolism, to study the effects of hormones on cells, and to monitor changes in gene expression. Additionally, this compound could be used to study the effects of environmental toxins on cells and to monitor changes in cell physiology. Additionally, this compound could be used to study the effects of light on cells and to monitor changes in cell signaling pathways. Finally, this compound could be used to study the effects of radiation on cells and to monitor changes in cell proliferation.
Méthodes De Synthèse
N-(Salicylidene)-5-fluoro-2-methylaniline is typically synthesized through a two-step process. The first step involves the reaction of salicylaldehyde and 5-fluoro-2-methylaniline in the presence of a base, such as sodium hydroxide, to form the desired product. The second step involves the reaction of the product with a reducing agent, such as sodium borohydride, to reduce the aldehyde group to an amine group. The reaction yields this compound in a yield of approximately 80%.
Applications De Recherche Scientifique
N-(Salicylidene)-5-fluoro-2-methylaniline has been used in a variety of scientific research applications. It has been used as a fluorescent dye in cell imaging applications, as a substrate for enzyme assays, and as a fluorescent tag for proteins. This compound has also been used to study the effects of drugs on cells and to monitor changes in cell metabolism. It has also been used as a fluorescent marker for tracking the movement of molecules in cells.
Propriétés
IUPAC Name |
2-[(5-fluoro-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-10-6-7-12(15)8-13(10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZMWSIICVLEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B6300203.png)






![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)
![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)


![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)

![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)